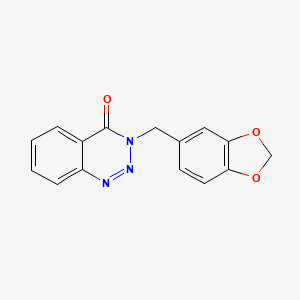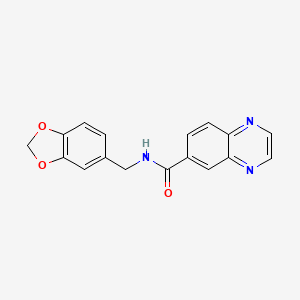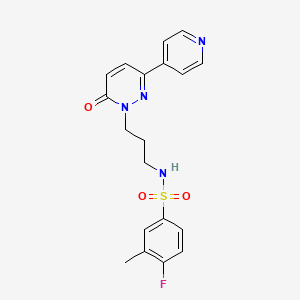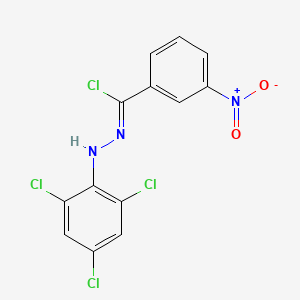
3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one, also known as 3-BTO, is an aromatic heterocyclic compound belonging to the class of benzotriazinones. It is a stable, colorless, odorless and crystalline solid that is soluble in organic solvents. 3-BTO has been studied extensively in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against different cancer cell lines . These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells and caused cell cycle arrest at the S phase.
Antitubulin Activity
Indole-based compounds have been explored as potential antitubulin agents. The indole nucleus is a privileged structural motif found in various biologically active molecules. Microtubules, composed of tubulin proteins, are a leading target for anticancer agents. By designing and synthesizing indole-based compounds inspired by antitubulin structures, researchers aim to discover potent anti-tumor agents. Previous studies have highlighted specific structural features, such as the presence of di- or trimethoxyphenyl groups at the 3-position of the indole moiety, which contribute to antitubulin activity .
Diselenide Synthesis
The compound has been utilized in the synthesis of novel benzo[d][1,3]dioxole-incorporated diselenides. A concise method was reported to create these diselenides using readily available starting materials. For instance, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was transformed into various synthetically important unsymmetrical monoselenides .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-11-3-1-2-4-12(11)16-17-18(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSVFFQTNXOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
![5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)
![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)
![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)



![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528977.png)